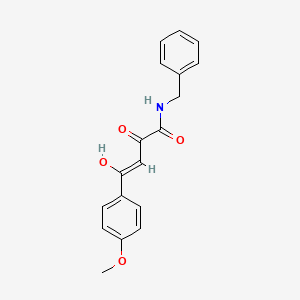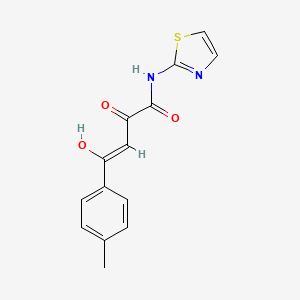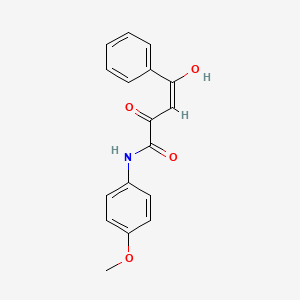
2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide
Descripción general
Descripción
2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide, commonly known as HOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HOP is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
HOP has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, HOP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroprotection, HOP has been found to protect neurons from oxidative stress and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases. In anti-inflammatory therapy, HOP has been shown to inhibit the production of inflammatory cytokines and reduce inflammation, making it a potential treatment for inflammatory diseases.
Mecanismo De Acción
HOP's mechanism of action involves the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. HOP has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
HOP's biochemical and physiological effects have been extensively studied in vitro and in vivo. In vitro studies have shown that HOP inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that HOP has neuroprotective effects, improves cognitive function, and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HOP has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, HOP's limitations include its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for HOP research, including the development of novel HOP derivatives with improved bioavailability and pharmacokinetic properties, the investigation of HOP's potential applications in other diseases, such as diabetes and cardiovascular diseases, and the exploration of HOP's mechanism of action in more detail.
In conclusion, HOP is a promising synthetic compound with potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action involves the modulation of various signaling pathways, and its biochemical and physiological effects have been extensively studied. While HOP has several advantages for lab experiments, its limitations may limit its therapeutic potential. Future research should focus on developing novel HOP derivatives with improved properties and investigating its potential applications in other diseases.
Propiedades
IUPAC Name |
(E)-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-17(21)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3,(H,18,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXYWGOSAUWDY-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=CC=C2)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




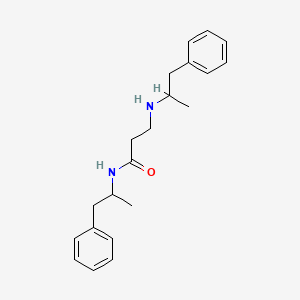
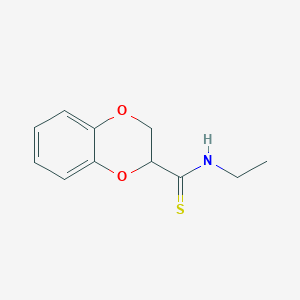
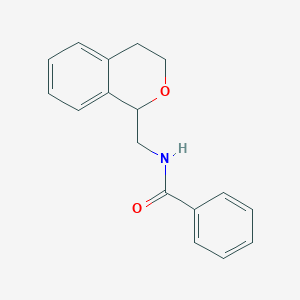
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide](/img/structure/B3832007.png)
![3-{[3-(4-morpholinyl)propyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B3832028.png)
![3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3832029.png)
![N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3832036.png)
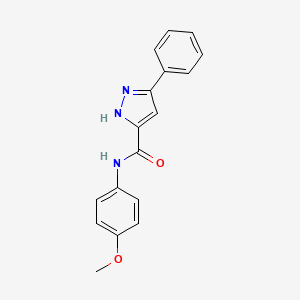
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3832054.png)
![3-(1-ethylpropyl)-2-oxo-1-(pyridin-4-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3832063.png)

